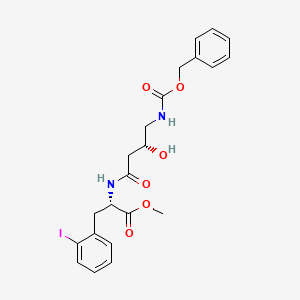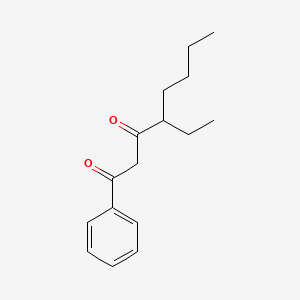
1,3-Octanedione, 4-ethyl-1-phenyl-
Vue d'ensemble
Description
1,3-Octanedione, 4-ethyl-1-phenyl- is an organic compound with the molecular formula C16H22O2 and a molecular weight of 246.345 g/mol . It is also known by several synonyms, including 4-ethyl-1-phenyloctane-1,3-dione . This compound is characterized by its unique structure, which includes an octanedione backbone with ethyl and phenyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Octanedione, 4-ethyl-1-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Claisen condensation reaction, where ethyl acetate and acetophenone are reacted in the presence of a strong base such as sodium ethoxide . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic attack on the carbonyl carbon of the acetophenone, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Octanedione, 4-ethyl-1-phenyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated control systems, and purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Octanedione, 4-ethyl-1-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1,3-Octanedione, 4-ethyl-1-phenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Octanedione, 4-ethyl-1-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. Its diketone structure allows it to participate in enolate formation, which is a key intermediate in many organic reactions . Additionally, the phenyl ring can engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Octanedione, 4-methyl-1-phenyl-: Similar structure but with a methyl group instead of an ethyl group.
1,3-Octanedione, 4-ethyl-1-(4-methylphenyl)-: Similar structure but with a methyl-substituted phenyl ring.
1,3-Octanedione, 4-ethyl-1-(4-chlorophenyl)-: Similar structure but with a chloro-substituted phenyl ring.
Uniqueness
1,3-Octanedione, 4-ethyl-1-phenyl- is unique due to its specific combination of ethyl and phenyl substituents on the octanedione backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
4-ethyl-1-phenyloctane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-3-5-9-13(4-2)15(17)12-16(18)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQOYCFZZZEZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455880 | |
| Record name | 1,3-Octanedione, 4-ethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112405-99-9 | |
| Record name | 1,3-Octanedione, 4-ethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
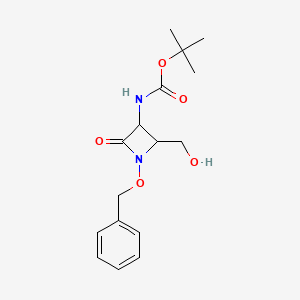
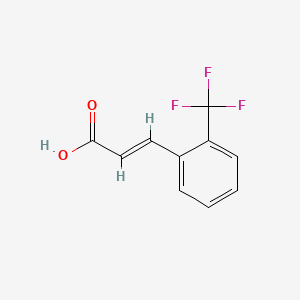

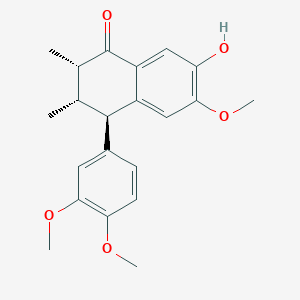

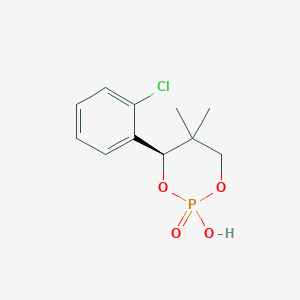
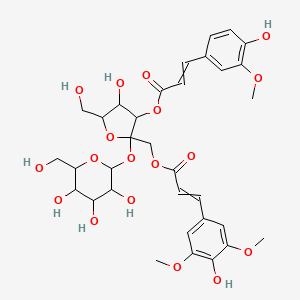
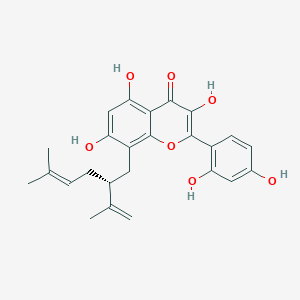

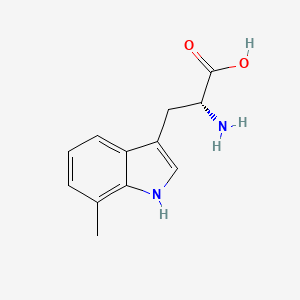
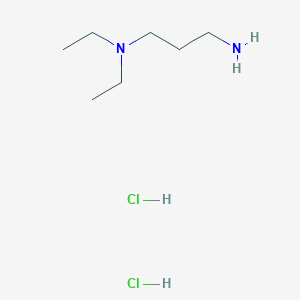
![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B3030872.png)

